molecular formula C19H22N2O5S B11232579 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

Cat. No.: B11232579
M. Wt: 390.5 g/mol
InChI Key: PRVHQHFXTSNLEC-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE is a complex organic compound that features a benzodioxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE typically involves multiple steps The initial step often includes the formation of the benzodioxepin ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxepin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE is unique due to its combination of a benzodioxepin ring with sulfonamide and acetamide functionalities. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H22N2O5S/c1-27(23,24)21(16-6-3-2-4-7-16)14-19(22)20-13-15-8-9-17-18(12-15)26-11-5-10-25-17/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H,20,22)

InChI Key

PRVHQHFXTSNLEC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC2=C(C=C1)OCCCO2)C3=CC=CC=C3

Origin of Product

United States

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